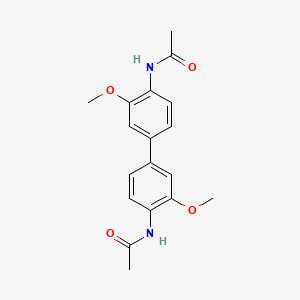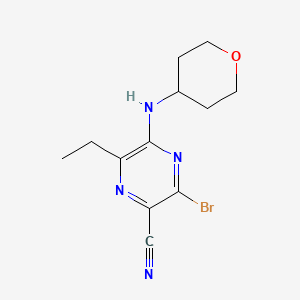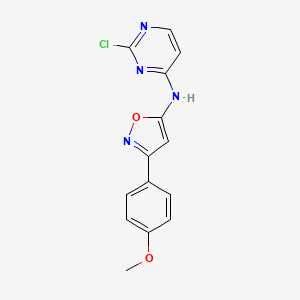![molecular formula C18H20N4O B11829163 7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)
7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NCGC00262650 is a potent inhibitor of the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This compound is known for its ability to block the entry of merozoites into red blood cells, making it a significant molecule in the study of malaria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00262650 involves the formation of a pyrrolo[2,3-d]pyrimidine core. The key steps include:
Cyclization: Formation of the pyrrolo[2,3-d]pyrimidine ring.
Substitution: Introduction of the cyclopentyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for NCGC00262650 are not widely documented. the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
NCGC00262650 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
科学的研究の応用
NCGC00262650 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific protein interactions.
Biology: Investigated for its role in blocking merozoite entry into red blood cells.
Medicine: Potential therapeutic applications in the treatment of malaria.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
NCGC00262650 exerts its effects by inhibiting the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This inhibition prevents the entry of merozoites into red blood cells, thereby blocking the infection process. The molecular targets involved include the apical membrane antigen 1 and rhoptry neck protein 2 pathways .
類似化合物との比較
Similar Compounds
- Myricetin 3-O-α-L-arabinopyranoside
- Sitafloxacin-d 4 hydrochloride
- Nebacumab
- Gepotidacin
Uniqueness
NCGC00262650 is unique due to its dual inhibition of both the apical membrane antigen 1-rhoptry neck protein 2 interaction and c-Src tyrosine kinase activity. This dual inhibition makes it a valuable compound for studying multiple pathways simultaneously .
特性
分子式 |
C18H20N4O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
7-cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H20N4O/c1-23-14-8-6-12(7-9-14)15-10-22(13-4-2-3-5-13)18-16(15)17(19)20-11-21-18/h6-11,13H,2-5H2,1H3,(H2,19,20,21) |
InChIキー |
BRUSFAZPHIPJRR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)



![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)






![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)
